molecular formula C21H26N6O7 B14777174 Pomalidomide-5'-PEG3-C2-azide

Pomalidomide-5'-PEG3-C2-azide

Cat. No.: B14777174
M. Wt: 474.5 g/mol
InChI Key: GDCUSYFJBZHHCO-UHFFFAOYSA-N
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Description

Pomalidomide-5’-PEG3-C2-azide: is a synthetic compound that belongs to the class of protein degrader building blocks. It is used primarily in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant azide group, making it suitable for click chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-5’-PEG3-C2-azide involves multiple steps, starting with the preparation of the Pomalidomide core structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of Pomalidomide-5’-PEG3-C2-azide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as automated synthesis platforms may be employed to streamline the production process .

Mechanism of Action

Pomalidomide-5’-PEG3-C2-azide exerts its effects by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG3 linker and azide group facilitate the conjugation of Pomalidomide-5’-PEG3-C2-azide to various target ligands, enhancing its versatility in targeted protein degradation applications .

Comparison with Similar Compounds

  • Pomalidomide-PEG2-azide
  • Pomalidomide-PEG4-azide
  • Pomalidomide-PEG5-azide
  • Pomalidomide-PEG6-azide

Comparison: Pomalidomide-5’-PEG3-C2-azide is unique due to its specific PEG3 linker length and the presence of the azide group, which allows for efficient click chemistry reactions. Compared to other similar compounds, it offers a balance between linker length and functional group reactivity, making it a versatile tool in the synthesis of PROTACs .

Properties

Molecular Formula

C21H26N6O7

Molecular Weight

474.5 g/mol

IUPAC Name

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H26N6O7/c22-26-24-6-8-33-10-12-34-11-9-32-7-5-23-14-1-2-15-16(13-14)21(31)27(20(15)30)17-3-4-18(28)25-19(17)29/h1-2,13,17,23H,3-12H2,(H,25,28,29)

InChI Key

GDCUSYFJBZHHCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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